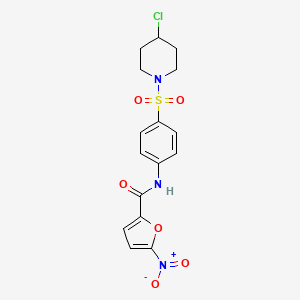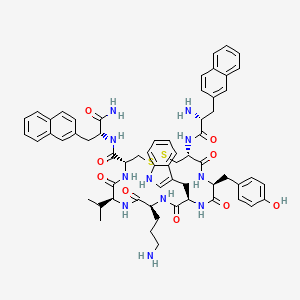
PF 06260933 dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF 06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor . It is also known by the synonym 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . It is a white to beige powder .
Molecular Structure Analysis
The empirical formula of PF 06260933 dihydrochloride is C16H13ClN4 · 2HCl . The molecular weight is 369.68 . The SMILES string is NC1=C(C2=CC=C(Cl)C=C2)C=C(C3=CN=C(N)C=C3)C=N1. [H]Cl .Physical And Chemical Properties Analysis
PF 06260933 dihydrochloride is a white to beige powder . It is soluble in water up to 20 mg/mL . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Investigación de enfermedades cardiovasculares
PF 06260933 dihidrocloruro: se ha identificado como un potente inhibidor de MAP4K4, una cinasa implicada en la regulación de la inflamación endotelial y la integridad vascular . Al inhibir MAP4K4, este compuesto podría usarse para estudiar las vías implicadas en las enfermedades cardiovasculares y potencialmente contribuir al desarrollo de estrategias terapéuticas dirigidas a reducir la inflamación vascular y prevenir la aterosclerosis.
Estudios de trastornos metabólicos
MAP4K4 también participa en la regulación de los procesos metabólicos, incluido el metabolismo de la glucosa y la señalización de la insulina . This compound podría utilizarse en investigaciones centradas en trastornos metabólicos como la diabetes, donde la modulación de la actividad de MAP4K4 podría mejorar la sensibilidad a la insulina y la captación de glucosa en las células.
Mecanismo De Acción
Target of Action
PF 06260933 dihydrochloride is a highly selective small-molecule inhibitor that primarily targets MAP4K4 (HGK) . It also inhibits MINK and TNIK . These targets play a crucial role in various cellular processes, including inflammation and insulin signaling.
Mode of Action
PF 06260933 dihydrochloride interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . The IC50 values for MAP4K4, MINK, and TNIK are 3.7 nM, 8 nM, and 13 nM, respectively .
Pharmacokinetics
It is noted that the compound is orally active , suggesting that it has suitable absorption and stability properties for oral administration.
Result of Action
The inhibition of MAP4K4, MINK, and TNIK by PF 06260933 dihydrochloride leads to improved fasting hyperglycemia in mice . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It also inhibits MINK and TNIK with IC50 values of 8 and 13 nM, respectively .
Cellular Effects
PF 06260933 dihydrochloride has been shown to improve fasting hyperglycemia in mice . This suggests that it may influence cell function by impacting cell signaling pathways and cellular metabolism related to glucose regulation.
Molecular Mechanism
The molecular mechanism of action of PF 06260933 dihydrochloride involves binding interactions with the MAP4K4 enzyme, leading to its inhibition . This can result in changes in gene expression and cellular processes.
Dosage Effects in Animal Models
The effects of PF 06260933 dihydrochloride vary with different dosages in animal models
Propiedades
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXEOPUAQLBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


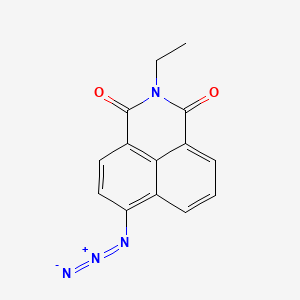

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
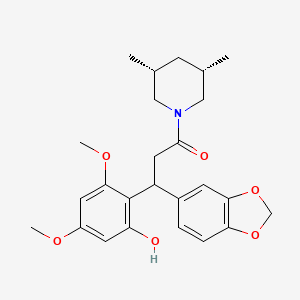
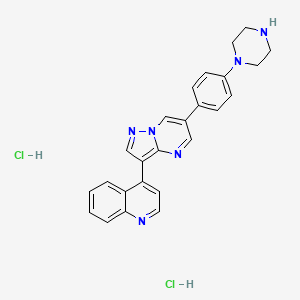

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
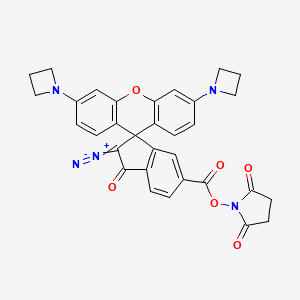
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)

